molecular formula C8H10BrClN2 B2744709 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine CAS No. 1353101-79-7

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine

Cat. No.: B2744709
CAS No.: 1353101-79-7
M. Wt: 249.54
InChI Key: QQCTYEFLRQLIKI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine (CAS 29205-50-3) is a halogenated pyrimidine derivative with a molecular formula C₉H₁₁BrClN₂. Its structure features bromo (Br) and chloro (Cl) substituents at positions 5 and 4, respectively, alongside an isopropyl group at position 2 and a methyl group at position 5. This substitution pattern confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Synthesis and Applications The compound is typically synthesized via nucleophilic substitution reactions on pre-functionalized pyrimidine cores. Halogen atoms at positions 4 and 5 activate the ring for further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura), which are critical in drug discovery.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCTYEFLRQLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromo and chloro substituents on the pyrimidine ring are prime sites for NAS due to their electron-withdrawing effects, which activate the ring toward nucleophilic attack.

Key Observations:

  • Bromine Reactivity : Bromine at position 5 is more susceptible to displacement than chlorine at position 4 in some cases, as seen in studies of similar pyrimidines . For example, in compound 8 (5-bromo-4-chloro-6-methylpyrimidine), bromine undergoes substitution with alkoxy or amino groups under mild conditions .

  • Chlorine Reactivity : Chlorine at position 4 may require harsher conditions (e.g., elevated temperatures or catalysts) for substitution, as noted in pyrimidine-based syntheses .

Example Reactions:

ReactantConditionsProductSource
Amines (e.g., NH₃)Ethanol, reflux4-Amino-5-bromo-2-isopropyl-6-methylpyrimidine ,
Methoxide (NaOMe)DMF, 60°C4-Methoxy-5-bromo-2-isopropyl-6-methylpyrimidine

Cross-Coupling Reactions

The bromine atom is a viable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Key Observations:

  • Suzuki Coupling : In pyrimidine derivatives, bromine at position 5 has been successfully replaced with aryl or heteroaryl groups using Pd catalysts . For instance, compound 8 (5-bromo-4-chloro-6-methylpyrimidine) reacts with arylboronic acids to yield biarylpyrimidines .

Example Reaction:

Boronic AcidCatalyst SystemProductSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Phenyl-4-chloro-2-isopropyl-6-methylpyrimidine

Functionalization of the Isopropyl Group

The isopropyl group at position 2 may undergo oxidation or alkylation, though steric hindrance could limit reactivity.

Key Observations:

  • Oxidation : Tertiary alkyl groups like isopropyl are typically resistant to oxidation, but strong oxidizing agents (e.g., KMnO₄ under acidic conditions) may yield carboxylic acids .

  • Halogenation : Free-radical bromination could introduce bromine at the isopropyl group’s tertiary carbon, though competing ring reactions may dominate .

Ring Modification and Cyclization

The pyrimidine ring itself can participate in cycloaddition or ring-opening reactions under specific conditions.

Key Observations:

  • Diazotization : Chlorine at position 4 could be replaced via diazotization followed by Sandmeyer reaction, as demonstrated in benzoic acid derivatives .

  • Hydrogenation : Partial reduction of the pyrimidine ring to dihydropyrimidine is possible with catalysts like Pd/C .

Example Reaction:

ReagentConditionsProductSource
H₂, Pd/CTHF, 25°C5-Bromo-4-chloro-2-isopropyl-6-methyl-1,4-dihydropyrimidine

Stability and Byproduct Formation

  • Thermal Stability : Pyrimidines with halogen substituents may decompose at elevated temperatures (>140°C) .

  • Dibromo Impurity : Bromination reactions could produce dibromo byproducts if conditions are not tightly controlled .

Scientific Research Applications

Chemistry

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine serves as a valuable building block in organic synthesis. Its halogen substituents allow for further functionalization, making it an important intermediate in the development of more complex molecules. It is often used in the synthesis of pharmaceuticals and agrochemicals.

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves inhibition of dihydrofolate reductase, an essential enzyme for bacterial growth .
  • Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma), demonstrating cytotoxic effects that warrant further investigation into its mechanisms and therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed an IC50 value of 0.97 nM against Staphylococcus aureus, indicating its potent antibacterial properties without cross-resistance to other antimicrobial classes. This highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro evaluations have shown that derivatives of this compound possess significant antiproliferative activity against multiple cancer cell lines. For instance, compounds derived from this pyrimidine have been tested against MCF-7 (breast cancer) and A2780 (ovarian cancer) cells, with results indicating promising cytotoxicity that supports further exploration in drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is largely dependent on its role as an intermediate in the synthesis of other compounds. It can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isopropyl and methyl groups can influence the compound’s hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues and their substituent-driven properties:

Compound Name CAS Number Substituents Molecular Weight Primary Applications Key References
5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine 29205-50-3 5-Br, 4-Cl, 2-isopropyl, 6-Me 275.55 g/mol Pharmaceutical intermediates
5-Bromo-2-chloro-4-cyclopropylpyrimidine 32779-36-5 5-Br, 2-Cl, 4-cyclopropyl 247.49 g/mol Agrochemical research
5-Bromo-4-chloro-6-methylpyrimidin-2-amine 3993-78-0 5-Br, 4-Cl, 6-Me, 2-NH₂ 236.48 g/mol Nucleotide analog synthesis
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 63931-22-6 5-Br, 6-Cl, 2-SMe, 4-NH₂ 254.54 g/mol Anticancer agent development

Key Observations:

  • Electronic Effects: Bromo and chloro groups are electron-withdrawing, activating the pyrimidine ring for electrophilic aromatic substitution. In contrast, methoxy groups (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine, CAS 4319-87-3) are electron-donating, reducing reactivity .

Biological Activity

5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antibacterial properties, supported by relevant research findings and case studies.

Chemical Structure:

  • Molecular Formula: C_10H_11BrClN_3
  • Molecular Weight: 276.57 g/mol

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance, a related pyrimidine compound demonstrated potent activity against influenza viruses, including Oseltamivir-sensitive and resistant strains. The compound achieved an IC50 of 27.4 nM, indicating strong inhibition of viral replication in vitro .

Case Study:
In a subacute toxicity study involving healthy mice, the compound was administered at a dosage of 40 mg/kg, leading to over a 2-log reduction in viral load and improved survival rates in infected models. This underscores the potential of pyrimidine derivatives as antiviral agents with favorable safety profiles .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. For example, it has shown potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126 μM .

Table: Anticancer Activity Data

Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.4Low

The selectivity index indicates that the compound is significantly more effective against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapy .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antibacterial activity against various strains of bacteria. Research indicates that related pyrimidines can effectively inhibit both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Case Study:
In laboratory tests, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 50 µM to 75 µM against S. aureus and E. coli, respectively. These findings position pyrimidine derivatives as promising candidates for antibiotic development .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that compounds like this compound possess high plasma stability, with half-lives exceeding 12 hours in vivo . Furthermore, the absence of significant off-target effects in cardiac repolarization assays indicates a favorable safety profile for potential therapeutic use.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine?

Methodological Answer:
A common approach involves sequential substitution and halogenation reactions. Starting with 2,4-dichloropyrimidine, selective substitution of the 4-chloro group with isopropylamine can be achieved under reflux in tetrahydrofuran (THF) with a catalytic base (e.g., NaH). Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) yields the target compound. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). This method parallels the synthesis of structurally related pyrimidine derivatives described in the literature .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the isopropyl group’s split signals in ¹H NMR (δ 1.2–1.4 ppm) and quaternary carbon signals in ¹³C NMR (δ 25–30 ppm) are diagnostic.
  • X-ray Crystallography: Single-crystal analysis resolves steric effects and confirms molecular geometry. Parameters like the R factor (<0.05) and data-to-parameter ratio (>15.0) ensure reliability, as demonstrated in studies of analogous bromo-chloro pyrimidines .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 279.03).

Advanced: How can researchers resolve contradictions between computational and experimental spectral data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in isopropyl groups) or solvent interactions. A three-step validation is recommended:

Cross-Technique Correlation: Compare NMR chemical shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).

Crystallographic Validation: Use X-ray data to confirm static molecular geometry, as done for 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine .

Solvent Modeling: Simulate NMR spectra with explicit solvent molecules (e.g., DMSO) using molecular dynamics (MD) software.

Advanced: What strategies mitigate steric hindrance in cross-coupling reactions involving bulky substituents?

Methodological Answer:
The isopropyl and methyl groups introduce steric bulk, complicating reactions like Sonogashira coupling. Mitigation strategies include:

  • Ligand Selection: Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts and prevent deactivation.
  • Temperature Optimization: Conduct reactions at elevated temperatures (80–100°C) to overcome kinetic barriers.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered intermediates. These approaches are adapted from cyclization reactions of related pyrrolo[2,3-d]pyrimidines .

Advanced: How does substituent electronic directing govern regioselective functionalization?

Methodological Answer:
The electron-withdrawing bromo and chloro groups deactivate the pyrimidine ring, directing electrophilic substitution to the less hindered positions. For example:

  • Nitration: Occurs at the 5-position (meta to bromine) under mixed acid conditions.
  • Nucleophilic Aromatic Substitution (NAS): The 4-chloro group is replaced preferentially due to lower steric hindrance compared to the 2-isopropyl position. Computational tools (e.g., electrostatic potential maps) predict reactivity patterns, validated by experimental yields .

Basic: What are the potential applications of this compound in drug discovery?

Methodological Answer:
Pyrimidine derivatives are key intermediates in kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antiviral agents. The bromo and chloro substituents enable further functionalization via cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, analogues like 7-cyclopentyl-pyrrolo[2,3-d]pyrimidines exhibit antitumor activity in preclinical models .

Advanced: How can researchers optimize reaction conditions for scale-up without compromising yield?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., reagent stoichiometry, temperature).
  • In Situ Monitoring: Techniques like ReactIR track intermediate formation, reducing side reactions.
  • Catalyst Recycling: Immobilized palladium catalysts (e.g., Pd/C) improve cost-efficiency. Reference the cyclization of 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol for scalable protocols .

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